![molecular formula C10H12F3NO B049226 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine CAS No. 113896-91-6](/img/structure/B49226.png)
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, also known as TFPAP, is a chemical compound that has gained attention in scientific research for its potential use in various applications. TFPAP is a primary amine that contains a trifluoromethyl group, making it a unique compound with interesting properties. In
Wirkmechanismus
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine acts as a chiral auxiliary in various reactions, allowing for the synthesis of chiral compounds. The trifluoromethyl group in 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is believed to play a role in the selectivity of the reaction, as it can interact with other molecules through hydrogen bonding and other interactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. However, it has been reported to have low toxicity and has been used in various experiments without adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine in lab experiments is its ability to act as a chiral auxiliary, allowing for the synthesis of chiral compounds. It has also been reported to have low toxicity, making it a safer alternative to other chemicals. However, one limitation of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is its cost, as it is a relatively expensive compound.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. One potential area of research is the development of new synthetic methods for 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, which could lead to more efficient and cost-effective production. Additionally, further studies on the mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could lead to a better understanding of its selectivity in various reactions. Finally, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine could be studied for its potential use in the synthesis of new drugs and other compounds with biological activity.
Conclusion:
In conclusion, 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine is a unique chemical compound that has gained attention in scientific research for its potential use in various applications. Its ability to act as a chiral auxiliary has made it a valuable tool in the synthesis of chiral compounds, and it has been used in various experiments without adverse effects. While there is still much to be learned about 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine, its potential for use in future research is promising.
Synthesemethoden
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine involves the reaction of 3-(Trifluoromethyl)phenol with 3-bromopropionitrile in the presence of a base, such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to form 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine. This method has been reported in the literature and has been used to synthesize 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine for various applications.
Wissenschaftliche Forschungsanwendungen
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has been studied for its potential use in the synthesis of chiral compounds. It has been used as a chiral auxiliary in the asymmetric synthesis of various compounds, including amino acids, alcohols, and carboxylic acids. 3-[3-(Trifluoromethyl)phenoxy]propan-1-amine has also been used in the enantioselective reduction of ketones and imines.
Eigenschaften
CAS-Nummer |
113896-91-6 |
|---|---|
Produktname |
3-[3-(Trifluoromethyl)phenoxy]propan-1-amine |
Molekularformel |
C10H12F3NO |
Molekulargewicht |
219.2 g/mol |
IUPAC-Name |
3-[3-(trifluoromethyl)phenoxy]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-4-9(7-8)15-6-2-5-14/h1,3-4,7H,2,5-6,14H2 |
InChI-Schlüssel |
JWKPIZCJXBSQKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCN)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



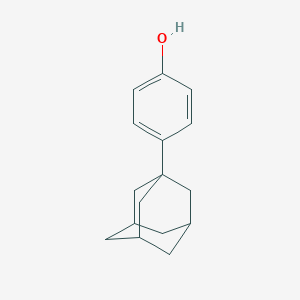

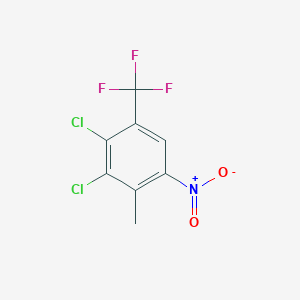
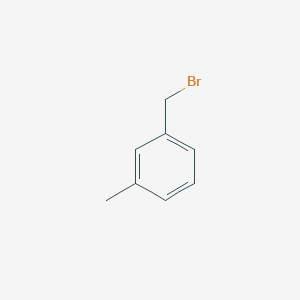
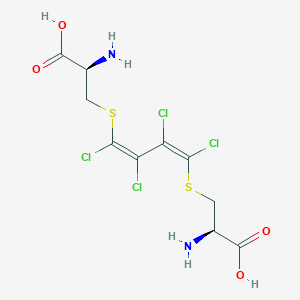
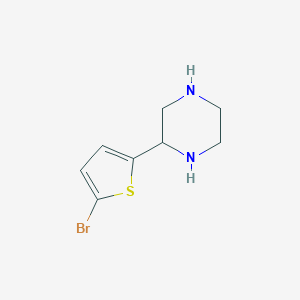
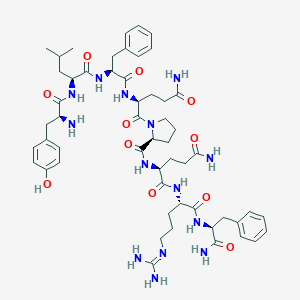
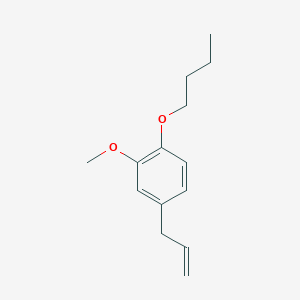


![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)


